molecular formula C20H18OS2 B14389243 Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- CAS No. 87692-14-6

Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-

Cat. No.: B14389243
CAS No.: 87692-14-6
M. Wt: 338.5 g/mol
InChI Key: YDNGHYYTTXGUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- is an organic compound characterized by the presence of a benzene ring substituted with a bis(phenylthio)methyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- typically involves the reaction of benzene derivatives with phenylthio compounds under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with bis(phenylthio)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the phenylthio groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- involves its interaction with molecular targets through its functional groups. The phenylthio groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and redox processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-2-(phenylthio)-: Similar structure but lacks the methoxy group.

    Benzene, (methylthio)-: Contains a single phenylthio group.

    1,4-Bis(phenylthio/seleno methyl)-1,2,3-triazoles: Contains similar phenylthio groups but with a triazole ring.

Uniqueness

Benzene, 1-[bis(phenylthio)methyl]-3-methoxy- is unique due to the presence of both bis(phenylthio)methyl and methoxy groups, which confer distinct electronic and steric properties

Properties

CAS No.

87692-14-6

Molecular Formula

C20H18OS2

Molecular Weight

338.5 g/mol

IUPAC Name

1-[bis(phenylsulfanyl)methyl]-3-methoxybenzene

InChI

InChI=1S/C20H18OS2/c1-21-17-10-8-9-16(15-17)20(22-18-11-4-2-5-12-18)23-19-13-6-3-7-14-19/h2-15,20H,1H3

InChI Key

YDNGHYYTTXGUIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.